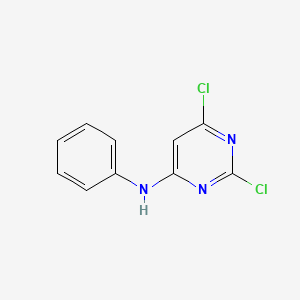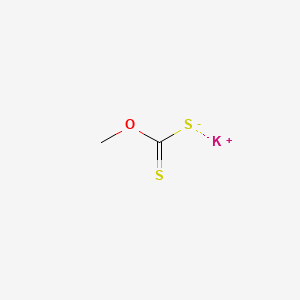
甲基黄原酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium methylxanthate is an organosulfur compound with the chemical formula C2H5OS2K. It is a salt derived from xanthic acid and is commonly used in the mining industry as a flotation agent for the extraction of certain ores. The compound is characterized by its yellowish color and pungent odor. It plays a significant role in various chemical processes due to its reactivity and ability to form complexes with metals.
科学研究应用
Potassium methylxanthate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry. It plays a crucial role in reversible addition–fragmentation chain-transfer (RAFT) polymerization processes.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form complexes with metal ions.
Industry: It is widely used in the mining industry as a flotation agent for the extraction of sulfide ores.
作用机制
Target of Action
Potassium methylxanthate primarily targets five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) . These cyclic carbonates play a crucial role in various chemical reactions, serving as the primary substrates for the action of potassium methylxanthate.
Mode of Action
The compound interacts with its targets through a cascade of reactions carried out under catalyst-free conditions . The reaction between potassium methylxanthate and the cyclic carbonates leads to the intensive evolution of both CO2 and COS, along with the simultaneous formation of a rich precipitate . This precipitate consists of various alkoxides, including potassium ethane-1,2-bis(olate) for EC-based reactions and potassium propane-1,2-bis(olate) for PC-based reactions .
Biochemical Pathways
The affected pathways involve the formation of alkoxide-terminated sulfides and polyalkylene sulfides . The distribution between these major products varies considerably with variation in the parameters of the reaction . For instance, by applying reduced pressure conditions and a temperature equal to 90°C, up to 95% selectivity towards the formation of alkoxide-terminated sulfide was achieved .
Pharmacokinetics
The compound’s interaction with its targets and the resulting changes suggest that its bioavailability may be influenced by factors such as temperature and pressure conditions .
Result of Action
The molecular and cellular effects of potassium methylxanthate’s action include the formation of various alkoxides and alkoxide-terminated sulfides . The resulting liquid phase contains polyalkylene sulfides whose number average molecular weight was found to be in the range of 400–550 Da for EC-based oligomers and 300–400 Da for PC-based oligomers .
Action Environment
The action, efficacy, and stability of potassium methylxanthate are influenced by environmental factors such as temperature and pressure . For instance, a shift in balance between products towards the formation of sulfur-containing products occurs with an appropriate increase in the temperature of the reaction .
准备方法
Synthetic Routes and Reaction Conditions: Potassium methylxanthate is typically synthesized through the reaction of potassium hydroxide with carbon disulfide and methanol. The reaction proceeds as follows:
CH3OH+CS2+KOH→CH3OCS2K+H2O
This reaction is carried out under alkaline conditions, and the product is usually obtained as a yellowish powder or granules.
Industrial Production Methods: In industrial settings, the preparation of potassium methylxanthate involves a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carefully controlled to ensure complete conversion. The product is then filtered, washed, and dried to obtain the final compound in a pure form.
化学反应分析
Types of Reactions: Potassium methylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dixanthogen.
Reduction: It can be reduced to form alcohol and carbon disulfide.
Substitution: It can react with metal ions to form metal xanthates.
Common Reagents and Conditions:
Oxidation: Potassium methylxanthate reacts with oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: It reacts with metal salts like copper sulfate to form copper xanthate.
Major Products Formed:
Oxidation: Dixanthogen.
Reduction: Methanol and carbon disulfide.
Substitution: Metal xanthates (e.g., copper xanthate).
相似化合物的比较
- Potassium ethylxanthate
- Potassium isobutylxanthate
- Sodium ethylxanthate
- Sodium isobutylxanthate
Comparison: Potassium methylxanthate is unique due to its specific alkyl group (methyl) which influences its reactivity and solubility. Compared to other xanthates, it has a lower molecular weight and different physical properties, such as solubility and stability. These differences make it suitable for specific applications where other xanthates might not be as effective.
属性
CAS 编号 |
2667-20-1 |
|---|---|
分子式 |
C2H4KOS2 |
分子量 |
147.29 g/mol |
IUPAC 名称 |
potassium;methoxymethanedithioic acid |
InChI |
InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5); |
InChI 键 |
UTNCVSRCZRGOFV-UHFFFAOYSA-N |
SMILES |
COC(=S)[S-].[K+] |
规范 SMILES |
COC(=S)S.[K] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of potassium methylxanthate in the synthesis of arsenious methylxanthate?
A1: Potassium methylxanthate serves as a key reagent in synthesizing arsenious methylxanthate. The research paper describes a process where an aqueous solution of sodium arsenite is combined with potassium methylxanthate. This mixture is then acidified with hydrochloric acid to a pH of 1.0 while being cooled with ice []. This process leads to the precipitation of arsenious methylxanthate powder.
Q2: What is the structure of the arsenious methylxanthate formed using potassium methylxanthate, and how is this structure confirmed?
A2: The arsenious methylxanthate formed using potassium methylxanthate crystallizes into a rhombohedral form (α form) with the space group R3 []. X-ray crystallography studies reveal that the structure is isostructural with arsenious ethylxanthate. The molecule exhibits a distorted octahedral arrangement around the central arsenic atom, coordinated by six sulfur atoms. Three sulfur atoms are closer to the arsenic atom at a distance of 2.298(1) Å, while the other three are further away at 2.992(1) Å. The As-S bonds with the shorter distances show a significant electron density peak, indicating a covalent bond character [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


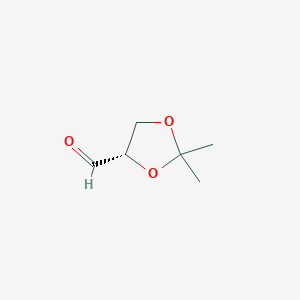
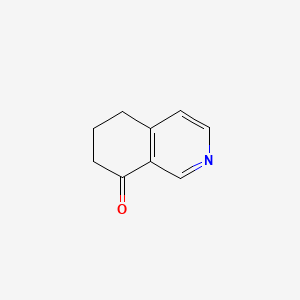
![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)
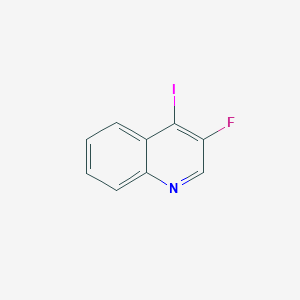
![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)
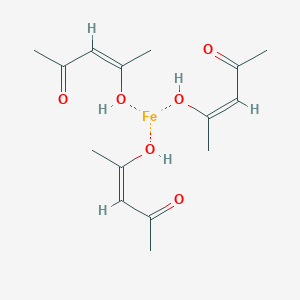
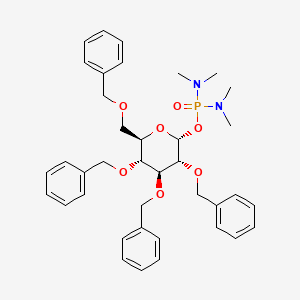

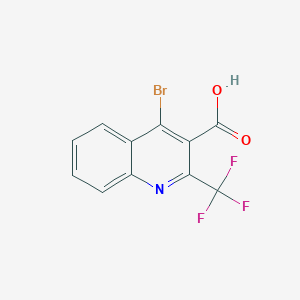
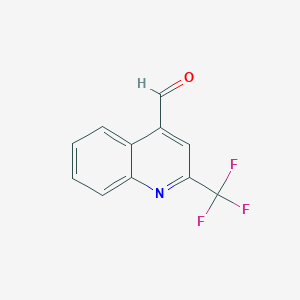
![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)


